tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-bromobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromobenzyl group.
Oxidation and Reduction Reactions: The pyrrolidine ring can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyrrolidine derivatives.
- Oxidized or reduced forms of the original compound.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules and potential therapeutic applications .
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate
Comparison:
- tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the 2-bromobenzyl group, which imparts distinct chemical and biological properties.
- Other similar compounds may have different substituents on the pyrrolidine ring, leading to variations in reactivity, stability, and biological activity .
Properties
CAS No. |
887578-18-9 |
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Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[(2-bromophenyl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-13(11-19)18-10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3 |
InChI Key |
DGRVYHJMFCAMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
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